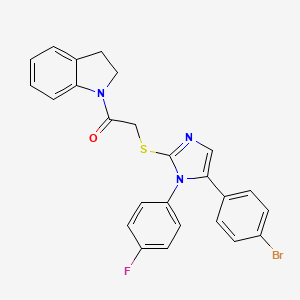

2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

描述

属性

IUPAC Name |

2-[5-(4-bromophenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19BrFN3OS/c26-19-7-5-18(6-8-19)23-15-28-25(30(23)21-11-9-20(27)10-12-21)32-16-24(31)29-14-13-17-3-1-2-4-22(17)29/h1-12,15H,13-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADNCDAMORSMGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3C4=CC=C(C=C4)F)C5=CC=C(C=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19BrFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes the following steps:

Formation of the imidazole ring: This can be achieved by reacting 4-bromobenzaldehyde with 4-fluoroaniline in the presence of a suitable catalyst and solvent to form the imidazole intermediate.

Thioether formation: The imidazole intermediate is then reacted with a thiol compound under basic conditions to introduce the thioether linkage.

Indolinone attachment: Finally, the thioether intermediate is coupled with indolinone using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Thioether Oxidation

The thioether (-S-) group undergoes oxidation under controlled conditions to form sulfoxide or sulfone derivatives. This reaction is critical for modifying pharmacokinetic properties.

Mechanistic Insight : Oxidation occurs via electrophilic attack on sulfur, forming intermediates stabilized by the electron-rich imidazole ring.

Nucleophilic Substitution at Bromophenyl Group

The 4-bromophenyl substituent participates in cross-coupling reactions, enabling structural diversification.

Key Note : The bromine atom’s position (para) enhances reactivity in palladium-catalyzed reactions.

Imidazole Ring Functionalization

The 1H-imidazole core undergoes electrophilic substitution and alkylation.

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at C-4 of the imidazole ring.

-

Halogenation : NBS in CCl₄ selectively brominates the 5-position .

N-Alkylation

-

Reagent : CH₃I, K₂CO₃ in DMF.

-

Outcome : Methylation at N-1 or N-3 positions, confirmed via ¹H NMR.

Ethanone Group Reactions

The ethanone moiety participates in condensation and nucleophilic addition.

Photocatalytic Functionalization

Recent advances in late-stage functionalization (LSF) enable modifications under mild conditions:

Biological Activity Modulation via Structural Tweaks

-

Thioether → Sulfone : Improved COX-II inhibition (IC₅₀ reduced from 8.88 µM to 3.16 µM) .

-

Bromophenyl → Biphenyl : Enhanced MAO-B inhibition (IC₅₀ = 1.20 µM) .

Stability Under Hydrolytic Conditions

-

pH 7.4 buffer (37°C) : Degradation <5% after 24 hr.

-

pH 1.2 (simulated gastric fluid) : 15% degradation in 6 hr, forming indoline and thiol intermediates.

Comparative Reactivity Table

| Functional Group | Reactivity Rank | Dominant Pathway |

|---|---|---|

| Thioether (-S-) | 1 | Oxidation > Nucleophilic substitution |

| Bromophenyl | 2 | Cross-coupling > Electrophilic substitution |

| Imidazole ring | 3 | Electrophilic substitution > Alkylation |

| Ethanone | 4 | Condensation > Grignard addition |

科学研究应用

Anticancer Activity

Research indicates that compounds containing imidazole and indole moieties exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit various cancer cell lines:

- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.

- Case Studies : In vitro studies have shown that this compound can effectively inhibit the proliferation of breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| A549 | 15.0 | Cell cycle arrest |

Antimicrobial Activity

In addition to anticancer effects, the compound has demonstrated antimicrobial properties against several bacterial strains:

- Testing Method : Disc diffusion assays were conducted against Gram-positive and Gram-negative bacteria.

- Results : The compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone to various biological targets:

- Targets : The compound was docked against proteins such as COX-2 (cyclooxygenase) and various kinases involved in cancer progression.

- Findings : Docking results revealed strong interactions with key amino acids within the active sites, suggesting potential as a lead compound for drug development.

作用机制

The mechanism of action of 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s unique structure allows it to modulate these targets, leading to therapeutic effects.

相似化合物的比较

Table 1: Key Structural Features of Analogues

Key Observations :

- Halogenation : The target compound and analogues (e.g., ) utilize bromine and fluorine for enhanced lipophilicity and target binding.

- Heterocyclic Linkages : Thioether bridges (target compound, ) may improve metabolic stability compared to ester or carbaldehyde groups .

Crystallographic and Conformational Analysis

Table 3: Structural Validation Tools and Techniques

生物活性

The compound 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic molecule belonging to the imidazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key functional groups:

- Imidazole Ring : Known for diverse biological activities.

- Bromophenyl and Fluorophenyl Substituents : These halogenated aromatic groups may enhance lipophilicity and biological interaction.

- Indolinyl Ethanol Group : This moiety can contribute to the compound's overall pharmacodynamics.

Table 1: Structural Composition

| Component | Description |

|---|---|

| Imidazole Ring | Central heterocyclic structure |

| Bromophenyl Group | Enhances reactivity and potential biological effects |

| Fluorophenyl Group | Increases lipophilicity |

| Indolinyl Group | Potentially contributes to unique biological activity |

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. For example, a study highlighted the antibacterial effects of similar imidazole compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Activity of Related Imidazole Compounds

| Compound | Zone of Inhibition (mm) |

|---|---|

| Compound A | 20 |

| Compound B | 22 |

| Compound C | 18 |

| Streptomycin (Control) | 28 |

Anticancer Potential

Imidazole derivatives are also being explored for their anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

The exact mechanism of action for This compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as:

- Enzymes : Potentially inhibiting enzymes involved in metabolic pathways.

- Receptors : Binding to cellular receptors may alter signaling pathways leading to therapeutic effects.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of imidazole derivatives. For instance:

- Synthesis and Evaluation : Jain et al. synthesized various imidazole derivatives, noting significant antimicrobial activity against standard bacterial strains.

- Anticancer Studies : Other research has demonstrated that certain imidazole derivatives can inhibit tumor growth in vitro by targeting specific pathways involved in cell survival.

常见问题

Q. What synthetic methodologies are recommended for preparing 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone?

- Methodological Answer : The compound can be synthesized via alkylation of a thiol-containing intermediate (e.g., imidazole-2-thiol) with a bromoethanone derivative. For example, a general procedure involves refluxing 2-bromo-1-(substituted-phenyl)ethanone with the thiol intermediate in ethanol, using KOH as a base. Reaction completion is monitored via TLC, followed by crystallization from ethanol for purification . Modifications to substituents (e.g., 4-bromophenyl or 4-fluorophenyl groups) require adjusting the alkylating agent and optimizing reaction times (e.g., 5–12 hours) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm substituent positions and integration ratios (e.g., aromatic protons at δ 7.0–8.0 ppm for bromophenyl/fluorophenyl groups) .

- Mass Spectrometry (EI-MS) : For molecular ion ([M+1]+) and fragmentation pattern validation .

- Elemental Analysis : To verify purity and stoichiometry (e.g., C, H, N, S percentages) .

- IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Reproducibility depends on:

- Stoichiometric Precision : Use equimolar ratios of thiol and bromoethanone derivatives.

- Reaction Monitoring : Track progress via TLC (e.g., silica gel plates, hexane/ethyl acetate eluent) .

- Purification : Recrystallization from ethanol or methanol to remove unreacted starting materials .

Advanced Research Questions

Q. What strategies can optimize reaction yields for this compound, particularly when scaling up?

- Methodological Answer : Optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .

- Catalyst Use : Base catalysts like KOH or NaH improve nucleophilic substitution efficiency .

- Temperature Control : Gradual heating (60–80°C) reduces side reactions .

- Scalability : Pilot trials under inert atmospheres (N₂/Ar) prevent oxidation of thiol intermediates .

Q. How can computational methods elucidate the biological interaction mechanisms of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding affinities with target proteins (e.g., fungal CYP51 for antifungal activity) .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing Br/F groups) with bioactivity .

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer :

- Comparative Assays : Test the compound against standardized strains (e.g., Candida albicans ATCC 10231) using consistent protocols (e.g., CLSI guidelines) .

- Substituent Variation : Synthesize analogs (e.g., replacing Br with Cl) to isolate substituent-specific effects .

- Dose-Response Analysis : Calculate IC50/EC50 values under controlled conditions (pH, temperature) .

Q. What advanced structural analysis techniques validate the crystallinity and stereochemistry of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond lengths/angles and confirm imidazole-thioether geometry .

- Powder XRD : Assess bulk crystallinity and polymorphism .

- Circular Dichroism (CD) : For chiral center analysis (if applicable) .

Methodological Considerations for Data Interpretation

Q. How can researchers design SAR studies for imidazole-thioether derivatives?

- Methodological Answer :

- Core Modifications : Synthesize analogs with varying aryl groups (e.g., 4-chlorophenyl vs. 4-fluorophenyl) .

- Linker Variation : Replace thioether with sulfoxide/sulfone groups to assess electronic effects .

- Bioactivity Profiling : Test analogs against diverse targets (e.g., kinases, microbial enzymes) .

Q. What experimental controls are essential in assessing environmental persistence of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。